molecular formula C14H13F3N2O2 B12221793 Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12221793
M. Wt: 298.26 g/mol
InChI Key: XUWMZPGKHLVYSA-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the reaction of 2-methylbenzyl hydrazine with ethyl trifluoroacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the trifluoromethyl group and perform esterification in a more controlled and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-methylbenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-methylbenzyl)-3-(bromomethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Biological Activity

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique trifluoromethyl group and pyrazole ring, this compound has been the focus of various studies investigating its biological activities, including anti-inflammatory, analgesic, and anticancer properties.

  • Molecular Formula : C14H13F3N2O2
  • Molecular Weight : 298.26 g/mol
  • IUPAC Name : Methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate
  • SMILES Notation : CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological targets and potentially modulating various biochemical pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with pyrazole rings often exhibit anti-inflammatory and analgesic effects. This compound has shown promise in preclinical studies where it was tested against inflammatory models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast and colon cancers. The presence of the trifluoromethyl group is thought to enhance its cytotoxic activity by improving cellular uptake and interaction with cancer-specific targets .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HT-29 (Colon)8.3
HepG2 (Liver)12.0

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Inflammatory Response : In a murine model of arthritis, administration of the compound significantly reduced swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antitumor Efficacy in Vivo : A study involving xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size, further supporting its anticancer potential .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3

InChI Key

XUWMZPGKHLVYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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